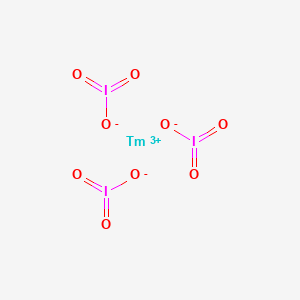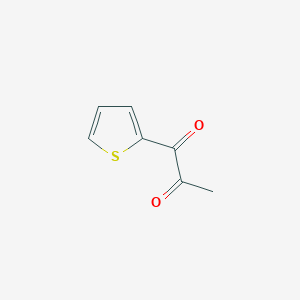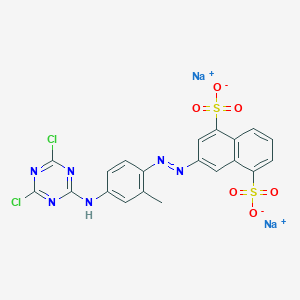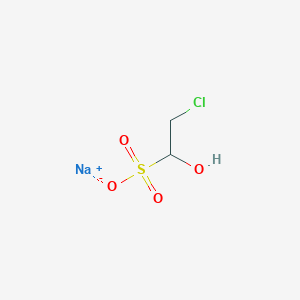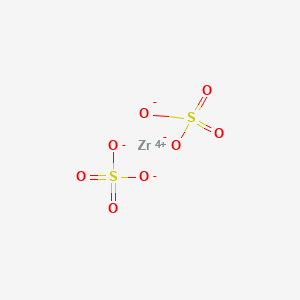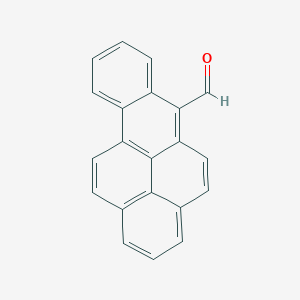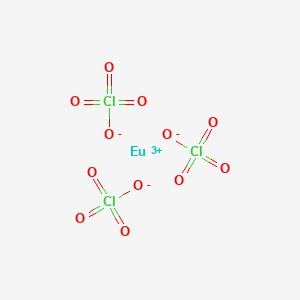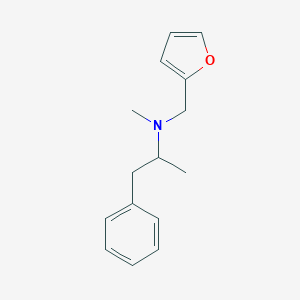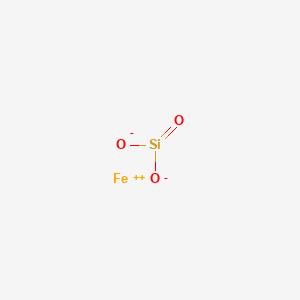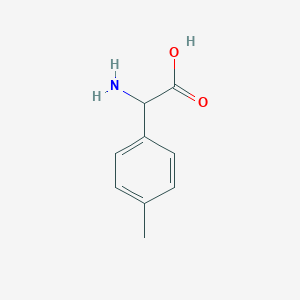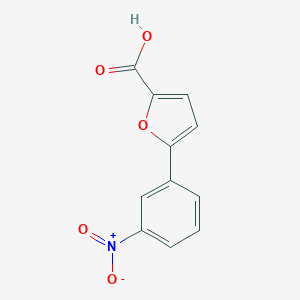
5-(3-硝基苯基)呋喃-2-羧酸
描述
5-(3-Nitrophenyl)furan-2-carboxylic acid is an organic compound with the molecular formula C11H7NO5. It belongs to the class of furan derivatives, which are known for their diverse biological and pharmacological activities. This compound is characterized by a furan ring substituted with a nitrophenyl group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications .
科学研究应用
5-(3-Nitrophenyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用机制
Target of Action
The primary target of 5-(3-nitrophenyl)furan-2-carboxylic Acid is the protein MbtI from Mycobacterium tuberculosis . This protein plays a crucial role in the siderophore-mediated acquisition of iron in mycobacterial species .
Mode of Action
The compound interacts with its target protein, MbtI, through molecular interactions . The exact nature of these interactions and the resulting changes in the protein’s function are still under investigation .
Biochemical Pathways
The compound affects the siderophore-mediated iron acquisition pathway in Mycobacterium tuberculosis . This pathway is critical for the survival and virulence of the bacteria, making it a promising target for antitubercular agents .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interference with iron acquisition in Mycobacterium tuberculosis . By targeting this pathway, the compound could potentially inhibit the growth and virulence of the bacteria .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-nitrophenyl)furan-2-carboxylic acid typically involves the nitration of phenylfuran derivatives followed by carboxylation. One common method includes the bromination of the methyl group of a precursor compound using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions. The brominated intermediate is then converted into the corresponding phosphonate with triethyl phosphite at 130°C. This intermediate undergoes further reactions to yield the desired product .
Industrial Production Methods
Industrial production methods for 5-(3-nitrophenyl)furan-2-carboxylic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, focusing on yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
5-(3-Nitrophenyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Br2, Cl2) and nitrating agents (HNO3) are employed.
Major Products
Oxidation: Amino derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated furan derivatives.
相似化合物的比较
Similar Compounds
- 5-(4-Nitrophenyl)furan-2-carboxylic acid
- 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylic acid
- 5-Nitro-2-furoic acid
Uniqueness
5-(3-Nitrophenyl)furan-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its nitrophenyl group at the 3-position of the furan ring differentiates it from other similar compounds, influencing its interaction with molecular targets and its overall pharmacological profile .
属性
IUPAC Name |
5-(3-nitrophenyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO5/c13-11(14)10-5-4-9(17-10)7-2-1-3-8(6-7)12(15)16/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQLGLUTQIKSAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354591 | |
| Record name | 5-(3-nitrophenyl)furan-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658819 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13130-13-7 | |
| Record name | 5-(3-nitrophenyl)furan-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(3-Nitrophenyl)-2-furoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the solubility of 5-(3-nitrophenyl)furan-2-carboxylic acid in organic solvents relate to its melting point?
A1: Research suggests that 5-(3-nitrophenyl)furan-2-carboxylic acid exhibits a correlation between its solubility at 298 K and its melting point. [, ] This implies that compounds with higher melting points tend to exhibit lower solubility in a given solvent at a constant temperature. This observed trend can be attributed to the stronger intermolecular forces present in compounds with higher melting points, making it more energetically demanding for the solvent molecules to overcome these forces and solvate the solute molecules.
Q2: What thermodynamic parameters were investigated to understand the dissolution process of 5-(3-nitrophenyl)furan-2-carboxylic acid in propan-2-ol and ethyl acetate?
A2: The studies investigated the enthalpy and entropy of dissolution for 5-(3-nitrophenyl)furan-2-carboxylic acid in both propan-2-ol [] and ethyl acetate. [] By analyzing the temperature dependence of solubility, researchers were able to calculate these thermodynamic parameters. Further calculations, incorporating the enthalpy and entropy of melting extrapolated to 298 K, provided insights into the enthalpy and entropy of mixing. These parameters are essential for understanding the energy changes associated with the dissolution process and the degree of disorder within the resulting solutions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


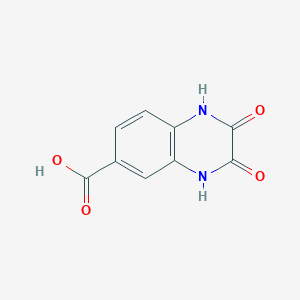
![2-Isopropylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B78017.png)
